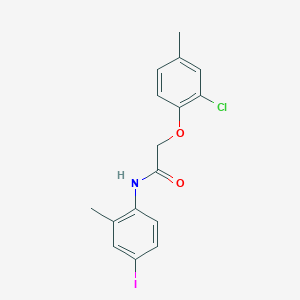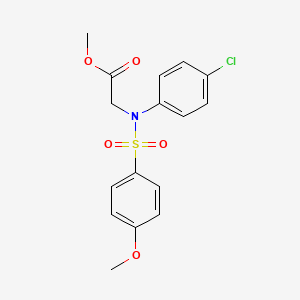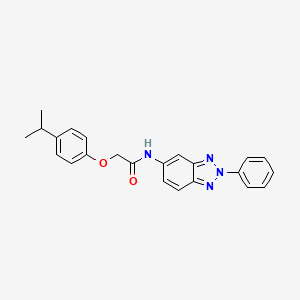![molecular formula C23H17F3N2O4 B3706339 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}METHANONE](/img/structure/B3706339.png)
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}METHANONE
Overview
Description
3,4-Dihydro-2(1H)-isoquinolinyl{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methanone is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a dihydroisoquinoline core linked to a phenylmethanone moiety, which is further substituted with a nitro and trifluoromethyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2(1H)-isoquinolinyl{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone under acidic conditions to form the isoquinoline ring.
Introduction of the Phenylmethanone Moiety: This step involves the Friedel-Crafts acylation reaction, where the isoquinoline derivative reacts with a benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Substitution with Nitro and Trifluoromethyl Groups: The final step involves the nucleophilic aromatic substitution reaction, where the phenylmethanone derivative is treated with nitro and trifluoromethyl-substituted phenol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2(1H)-isoquinolinyl{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Dihydro-2(1H)-isoquinolinyl{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3,4-dihydro-2(1H)-isoquinolinyl{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The presence of the nitro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline Derivatives: Compounds with similar isoquinoline core structures, such as berberine and papaverine.
Phenylmethanone Derivatives: Compounds with similar phenylmethanone moieties, such as benzophenone and acetophenone.
Uniqueness
3,4-Dihydro-2(1H)-isoquinolinyl{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methanone is unique due to the combination of its isoquinoline core and the specific substitution pattern of the phenylmethanone moiety. The presence of both nitro and trifluoromethyl groups enhances its chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N2O4/c24-23(25,26)18-7-10-21(20(13-18)28(30)31)32-19-8-5-16(6-9-19)22(29)27-12-11-15-3-1-2-4-17(15)14-27/h1-10,13H,11-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZJGIIVQLZMRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(7-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)butan-1-one](/img/structure/B3706258.png)
![N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B3706264.png)
![N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-3-phenylacrylamide](/img/structure/B3706277.png)
![N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)-4-fluorobenzamide](/img/structure/B3706285.png)

![6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 2,4-DICHLOROBENZOATE](/img/structure/B3706310.png)
![4-chloro-N-[3-chloro-4-(piperidin-1-yl)phenyl]-3-nitrobenzamide](/img/structure/B3706314.png)

![N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B3706325.png)

![5-chloro-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B3706345.png)

![5-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B3706353.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-fluorophenyl)butanamide](/img/structure/B3706359.png)
